molecular formula C12H9ClFNO2S B7467151 3-chloro-4-fluoro-N-phenylbenzenesulfonamide

3-chloro-4-fluoro-N-phenylbenzenesulfonamide

Cat. No.: B7467151
M. Wt: 285.72 g/mol
InChI Key: BHYKDKHTVQSPRL-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-phenylbenzenesulfonamide: is an organic compound with the molecular formula C12H9ClFNO2S . It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a sulfonamide group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-phenylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-fluoro-N-phenylbenzenesulfonamide is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .

Properties

IUPAC Name

3-chloro-4-fluoro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2S/c13-11-8-10(6-7-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYKDKHTVQSPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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